molecular formula C22H27NO6 B1638285 Nisbuterol CAS No. 57540-78-0

Nisbuterol

Cat. No.: B1638285
CAS No.: 57540-78-0
M. Wt: 401.5 g/mol
InChI Key: IILMJISVYWUZAB-UHFFFAOYSA-N
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Description

Nisbuterol is a nicotinic acid ester known for its bronchodilatory properties. It is chemically identified as (±)-alpha-((tert-butylamino)methyl)-3,4-dihydroxybenzyl alcohol 3-acetate 4-p-anisate. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nisbuterol can be synthesized through a multi-step process involving the esterification of nicotinic acid with appropriate alcohol derivatives. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants at elevated temperatures to achieve the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of this compound produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Nisbuterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Nisbuterol has a wide range of applications in scientific research:

Mechanism of Action

Nisbuterol exerts its effects by acting as a beta-2 adrenergic receptor agonist. This interaction stimulates the receptors in bronchial smooth muscles, leading to muscle relaxation and bronchodilation. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling, which mediates the relaxation response .

Comparison with Similar Compounds

    Albuterol: Another beta-2 adrenergic receptor agonist used for similar therapeutic purposes.

    Salmeterol: A long-acting beta-2 agonist with a prolonged duration of action compared to nisbuterol.

    Formoterol: Known for its rapid onset and long duration of action in bronchodilation.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other beta-2 agonists. Its combination of rapid onset and moderate duration of action makes it suitable for both acute and maintenance therapy in respiratory conditions .

Properties

CAS No.

57540-78-0

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

[2-acetyloxy-4-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H27NO6/c1-14(24)28-20-12-16(18(25)13-23-22(2,3)4)8-11-19(20)29-21(26)15-6-9-17(27-5)10-7-15/h6-12,18,23,25H,13H2,1-5H3

InChI Key

IILMJISVYWUZAB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC

Key on ui other cas no.

60734-87-4

Origin of Product

United States

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